molecular formula C23H19N3O3 B11295039 3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Cat. No.: B11295039
M. Wt: 385.4 g/mol
InChI Key: RZPKQGAWYKIDAC-UHFFFAOYSA-N
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Description

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a benzamide core linked to an oxadiazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling with the benzamide core: The oxadiazole intermediate is then coupled with an appropriate benzamide derivative using coupling agents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The phenyl groups can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenyl groups may enhance binding affinity through π-π interactions with aromatic residues in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    3-ethoxy-N-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)phenyl]benzamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-ethoxy-N-[2-(3-phenyl-1,2,4-triazol-5-yl)phenyl]benzamide: Contains a triazole ring instead of an oxadiazole ring.

Uniqueness

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and potential biological activities compared to its thiadiazole and triazole analogs.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

3-ethoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

InChI

InChI=1S/C23H19N3O3/c1-2-28-18-12-8-11-17(15-18)22(27)24-20-14-7-6-13-19(20)23-25-21(26-29-23)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,24,27)

InChI Key

RZPKQGAWYKIDAC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

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